1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, including the formation of the pyrroloquinoline core and the subsequent addition of the cyclohexenyl and methoxy groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield different hydroxy or methoxy derivatives .
Scientific Research Applications
1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and cyclohexenyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H37NO6 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
3,3-bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C31H37NO6/c1-16-11-30(6,7)32-26-18(16)9-17(38-8)10-19(26)31(27(32)37,24-20(33)12-28(2,3)13-21(24)34)25-22(35)14-29(4,5)15-23(25)36/h9-11,33,35H,12-15H2,1-8H3 |
InChI Key |
JKEOYMUISRVMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(C4=C(CC(CC4=O)(C)C)O)C5=C(CC(CC5=O)(C)C)O)OC)(C)C |
Origin of Product |
United States |
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